2-[(5,6-Diphenyl-1,2,4-triazin-3-yl)sulfanyl]-1-(thiophen-2-yl)ethan-1-one
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Overview
Description
2-[(5,6-Diphenyl-1,2,4-triazin-3-yl)sulfanyl]-1-(thiophen-2-yl)ethan-1-one is a complex organic compound that features a triazine ring, a thiophene ring, and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5,6-Diphenyl-1,2,4-triazin-3-yl)sulfanyl]-1-(thiophen-2-yl)ethan-1-one typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a suitable thiol reacts with the triazine derivative.
Attachment of the Thiophene Ring: The thiophene ring is attached through a coupling reaction, often facilitated by a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[(5,6-Diphenyl-1,2,4-triazin-3-yl)sulfanyl]-1-(thiophen-2-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazine ring can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazine derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
2-[(5,6-Diphenyl-1,2,4-triazin-3-yl)sulfanyl]-1-(thiophen-2-yl)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of 2-[(5,6-Diphenyl-1,2,4-triazin-3-yl)sulfanyl]-1-(thiophen-2-yl)ethan-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to various biological effects.
Pathways Involved: It can modulate signaling pathways, such as those involved in cell proliferation, apoptosis, and oxidative stress.
Comparison with Similar Compounds
Similar Compounds
- 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-[(hexyl)oxy]-phenol
- 3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine-p,p′-disulfonic acid monosodium salt hydrate
- 2,4-Bis(5,6-diphenyl-1,2,4-triazin-3-yl)pyridine
Uniqueness
2-[(5,6-Diphenyl-1,2,4-triazin-3-yl)sulfanyl]-1-(thiophen-2-yl)ethan-1-one is unique due to its combination of a triazine ring, a thiophene ring, and a sulfanyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C21H15N3OS2 |
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Molecular Weight |
389.5 g/mol |
IUPAC Name |
2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]-1-thiophen-2-ylethanone |
InChI |
InChI=1S/C21H15N3OS2/c25-17(18-12-7-13-26-18)14-27-21-22-19(15-8-3-1-4-9-15)20(23-24-21)16-10-5-2-6-11-16/h1-13H,14H2 |
InChI Key |
SBQJOSKLQDHQPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=NC(=N2)SCC(=O)C3=CC=CS3)C4=CC=CC=C4 |
Origin of Product |
United States |
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